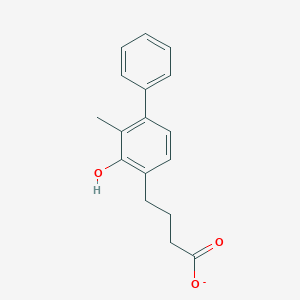

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester is an organic compound with the molecular formula C11H14O3. It is also known by other names such as Butyric acid, 4-(p-hydroxyphenyl)-, methyl ester, 4-(p-Hydroxyphenyl)butyric acid methyl ester, and Methyl 4-(4-hydroxyphenyl)butanoate . This compound is versatile and finds applications in various fields including pharmaceutical synthesis and material science studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester typically involves the esterification of 4-(p-hydroxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Análisis De Reacciones Químicas

Types of Reactions

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester undergoes various types of chemical reactions including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(p-hydroxyphenyl)butanoic acid.

Reduction: Formation of 4-(p-hydroxyphenyl)butanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester is widely used in scientific research due to its diverse applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound in studying enzyme-catalyzed reactions.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is used in the production of polymers and as a plasticizer in material science

Mecanismo De Acción

The mechanism by which Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The pathways involved often include ester hydrolysis and subsequent metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-hydroxybenzoate: Similar in structure but with a different functional group.

Ethyl 4-hydroxybenzoate: Another ester with a similar backbone but different alkyl group.

Methyl 4-hydroxyphenylacetate: Similar aromatic ring structure but different side chain.

Uniqueness

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester is unique due to its specific ester linkage and the presence of both aromatic and aliphatic components. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic pathways .

Actividad Biológica

Benzenebutanoic acid, α-hydroxy-, phenylmethyl ester, commonly known as benzyl salicylate, is a chemical compound with diverse biological activities. This article delves into its mechanisms of action, applications, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C14H12O3

- Molecular Weight : 228.24 g/mol

- CAS Number : 118-58-1

- IUPAC Name : Benzenebutanoic acid, α-hydroxy-, phenylmethyl ester

Benzyl salicylate exhibits several biological activities primarily through its interaction with biological membranes and enzymes. Its mechanisms include:

- Antiparasitic Activity : Benzyl salicylate has been shown to be effective against various ectoparasites, including lice and mites. It acts by disrupting the nervous system of these parasites, leading to paralysis and death. In vitro studies indicate that it can kill the Sarcoptes mite within five minutes of exposure .

- Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, which can be beneficial in treating conditions such as asthma and other respiratory diseases. It is often included in formulations for its vasodilating properties .

Applications

Benzyl salicylate is utilized in various fields due to its biological activities:

- Medical Uses :

- Cosmetic Industry :

-

Agricultural Applications :

- Acts as an acaricide (pesticide targeting mites) in agricultural settings.

Case Studies

-

Efficacy Against Scabies :

A clinical study evaluated the effectiveness of benzyl salicylate in treating scabies among patients. Results indicated significant improvement in symptoms within days of treatment, demonstrating its role as a potent topical agent against Sarcoptes scabiei infestations. -

Use in Asthma Treatments :

Research has shown that benzyl salicylate can enhance the delivery of bronchodilators in asthma medications, improving patient outcomes by facilitating better drug absorption through the respiratory epithelium.

Data Table: Biological Activities of Benzyl Salicylate

| Biological Activity | Mechanism of Action | Application Area |

|---|---|---|

| Antiparasitic | Disruption of nervous system in parasites | Veterinary medicine |

| Anti-inflammatory | Vasodilation and reduction of inflammation | Respiratory treatments |

| Fragrance | Aromatic properties | Cosmetics |

| Acaricide | Toxic to mites and their eggs | Agriculture |

Propiedades

IUPAC Name |

4-(2-hydroxy-3-methyl-4-phenylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12-15(13-6-3-2-4-7-13)11-10-14(17(12)20)8-5-9-16(18)19/h2-4,6-7,10-11,20H,5,8-9H2,1H3,(H,18,19)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTXSRLCMIFKCO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)CCCC(=O)[O-])C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17O3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721225 |

Source

|

| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109684-03-9 |

Source

|

| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.